2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.
Mode of Action
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide interacts with DHFR, inhibiting its activity . The compound binds to the active sites of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate .
Biochemical Pathways
By inhibiting DHFR, N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide disrupts the tetrahydrofolate synthesis pathway. This disruption affects DNA synthesis and cell growth, as tetrahydrofolate is a critical cofactor in the synthesis of nucleotides .
Result of Action
The inhibition of DHFR by N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide leads to a decrease in tetrahydrofolate levels, thereby hindering DNA synthesis and cell growth . This results in cytotoxic activity against certain cancer cell lines, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide typically involves the acylation of 4-aminosulfanilamide with 2-chloro-N-(4-sulfamoylphenyl)acetamide . The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and methanol. The reaction mixture is stirred at room temperature for 20-24 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial and antituberculosis properties. The compound has shown promising results in inhibiting the growth of various bacterial strains.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It has been used in studies exploring the mechanisms of drug resistance and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide: This compound shares a similar sulfonamide structure and has been studied for its potential pharmacological properties.
Indole-based fluorinated chalcones: These compounds also contain fluorinated aromatic rings and have shown antibacterial and antituberculosis activities.
Uniqueness
2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide stands out due to its dual sulfonamide groups, which may enhance its binding affinity to target enzymes and increase its overall efficacy. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXGWOSCVWCEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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